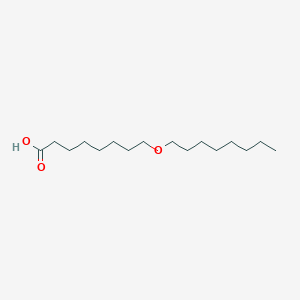
8-(Octyloxy)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Octyloxy)octanoic acid is a chemical compound with the molecular formula C16H32O3 It is a derivative of octanoic acid, where an octyloxy group is attached to the eighth carbon of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octyloxy)octanoic acid typically involves the esterification of octanoic acid with octanol, followed by hydrolysis. The reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Esterification: Octanoic acid reacts with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Hydrolysis: The ester formed is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biotechnological methods using engineered microbial strains have been explored for the production of octanoic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-(Octyloxy)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Octyloxy)octanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 8-(Octyloxy)octanoic acid involves its interaction with cellular membranes and metabolic pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also influence metabolic processes by acting as a substrate for enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Octanoic Acid: A simpler fatty acid with similar chain length but without the octyloxy group.
Decanoic Acid: A ten-carbon fatty acid with similar properties but a longer chain.
Caprylic Acid: Another name for octanoic acid, often used in the context of its applications in food and cosmetics.
Uniqueness: 8-(Octyloxy)octanoic acid is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility in organic solvents and alter its reactivity compared to its simpler counterparts .
Properties
CAS No. |
63942-61-0 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
8-octoxyoctanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
WGQAZXKTUJAPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
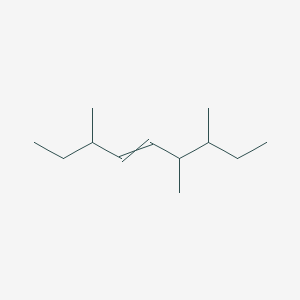



![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)

![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

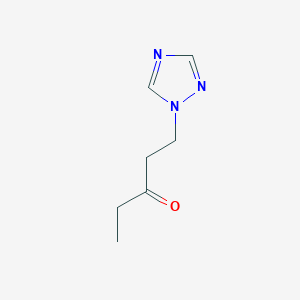
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
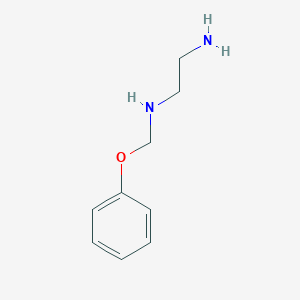
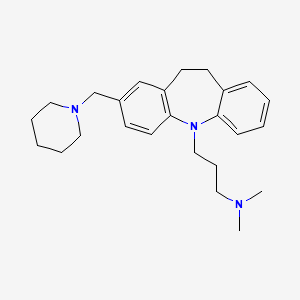
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
